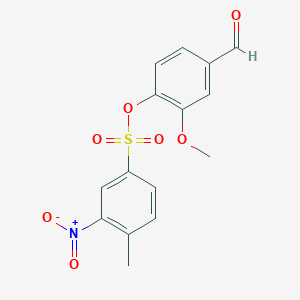
4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate is a chemical compound with the molecular formula C15H13NO7S . It has an average mass of 351.331 Da and a monoisotopic mass of 351.041260 Da . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of 4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate consists of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 7 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Antimalarial and Anticancer Activities
4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate has been studied in relation to its potential antimalarial and anticancer properties. A study by Betts et al. (2006) found that a related compound, 4-methoxyphenyl 4-nitrobenzenesulfonate, showed promising results as an antimalarial agent, although its effectiveness against human skin cancer cells was less pronounced (Betts et al., 2006).
Catalytic Reduction in Chemical Processes
Watanabe et al. (1984) reported on the use of formic acid in the presence of a ruthenium catalyst for the reduction of various nitroarenes, including compounds similar to 4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate. This process yielded high conversions and selectivity, indicating potential applications in chemical synthesis (Watanabe et al., 1984).
Synthesis of Cardiotonic Drugs
In a 2019 study, Lomov used 4-methyl-3-nitrobenzenesulfonic acid, a compound related to 4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate, for synthesizing intermediates in the preparation of cardiotonic drugs such as Sulmazole and Isomazole. This indicates its potential in pharmaceutical manufacturing (Lomov, 2019).
Photochemical Studies
The photochemical properties of compounds similar to 4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate have been studied by Franzke and Wokaun (1992). They investigated the photochemical decomposition reactions of azosulfonates, which are structurally related, highlighting potential applications in photochemistry (Franzke & Wokaun, 1992).
Methanolysis and Nucleophilic Catalysis
Research by Shashidhar et al. (1997) explored the methanolysis of formylbenzenesulfonates, compounds structurally related to 4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate. This study provided insights into the intramolecular nucleophilic catalysis, useful in chemical synthesis processes (Shashidhar et al., 1997).
In Vitro and In Silico Anticancer Studies
Kumar et al. (2018) synthesized derivatives of thiabenzene-1-methyl-1-oxides, structurally related to 4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate, and evaluated their anticancer activities on lung cancer cell lines. This suggests potential applications in cancer research and drug development (Kumar et al., 2018).
Conformational Polymorphs in Crystal Growth
Research on α−[(4-methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile by Vrcelj et al. (2002) revealed the existence of multiple polymorphic forms, suggesting applications in crystallography and materials science (Vrcelj et al., 2002).
Electrochemical Characterization
Pandurangappa and Ramakrishnappa (2006) studied the electrochemical behavior of carbon powder functionalized with 2-methoxy-4-nitrophenyl groups, indicating potential applications in electrochemistry and sensor technology (Pandurangappa & Ramakrishnappa, 2006).
Propiedades
IUPAC Name |
(4-formyl-2-methoxyphenyl) 4-methyl-3-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO7S/c1-10-3-5-12(8-13(10)16(18)19)24(20,21)23-14-6-4-11(9-17)7-15(14)22-2/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOKKJIBICKLCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-methoxyphenyl 4-methyl-3-nitrobenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

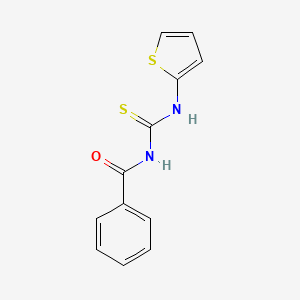
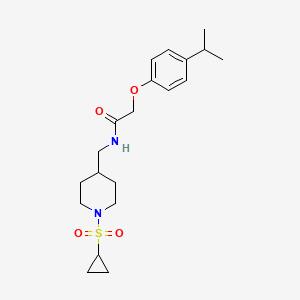
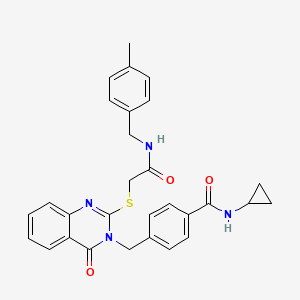
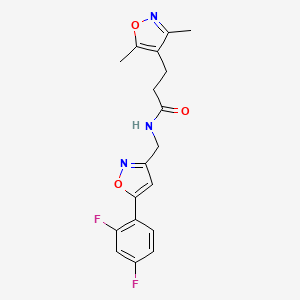
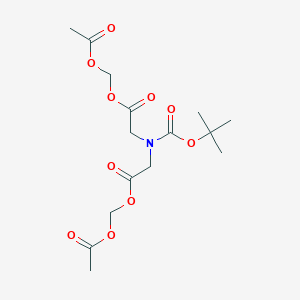
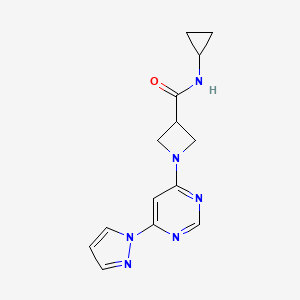
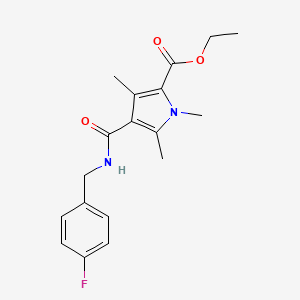
![3-(2-chlorophenyl)-N-[(1,2-dimethylindol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2417258.png)
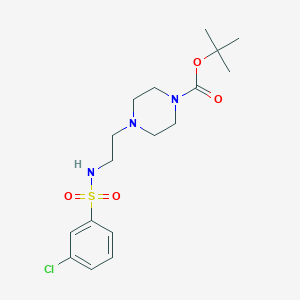
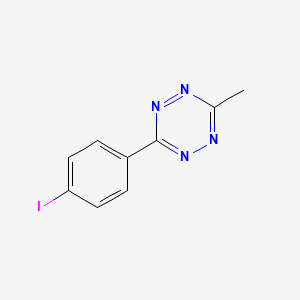
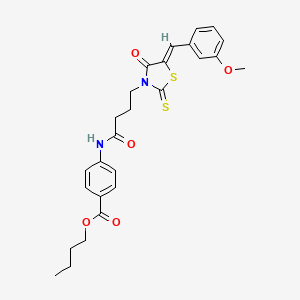
![Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate](/img/structure/B2417266.png)
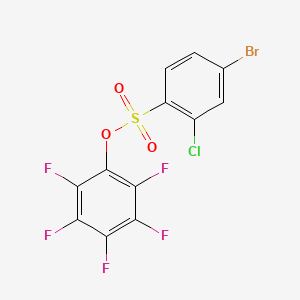
![2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2417268.png)